molecular formula C26H28N6OS B6552351 6-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene CAS No. 1040681-75-1

6-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene

Cat. No.: B6552351
CAS No.: 1040681-75-1
M. Wt: 472.6 g/mol
InChI Key: KFBIVINNHAPDTC-UHFFFAOYSA-N
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Description

The compound 6-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene is a structurally complex molecule featuring a fused tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]tridecahexaene) linked to a piperidine moiety substituted with a 4-benzylpiperazine-1-carbonyl group. This architecture combines pharmacologically relevant motifs:

  • Piperidine and piperazine: These nitrogen-containing heterocycles are prevalent in bioactive compounds, often influencing pharmacokinetics and receptor interactions .
  • Tricyclic scaffold: The sulfur- and nitrogen-rich tricyclic system may enhance rigidity and binding affinity, analogous to bioactive thiazolo[5,4-d]pyrimidines .

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6OS/c33-26(32-15-13-30(14-16-32)17-19-5-2-1-3-6-19)20-8-11-31(12-9-20)24-23-22(28-18-29-24)21-7-4-10-27-25(21)34-23/h1-7,10,18,20H,8-9,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBIVINNHAPDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NC=NC5=C4SC6=C5C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene is a complex organic molecule with potential pharmacological properties. Its unique tricyclic structure combined with functional groups such as benzylpiperazine and sulfur and nitrogen atoms suggests diverse biological activities.

Chemical Structure

This compound features a tricyclic framework and various functional groups that can interact with biological targets. The presence of a benzylpiperazine moiety is particularly noteworthy due to its known pharmacological effects.

Biological Activity Overview

Derivatives of benzylpiperazine have been shown to exhibit significant biological activities. Below is a summary of the biological activities associated with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-BenzylpiperazineBenzyl group attached to piperazineCNS stimulant
1-(3-Chlorophenyl)piperazineChlorine substitution on phenyl ringCNS effects similar to benzylpiperazine
1-(4-Methylphenyl)piperazineMethyl substitution on phenyl ringPotentially altered receptor interactions

The target compound's intricate structure may offer distinct pharmacological profiles compared to simpler piperazine derivatives.

Case Studies and Research Findings

Research has indicated that compounds structurally related to This compound can exhibit a range of therapeutic effects:

  • Anxiolytic Effects : Studies have shown that certain benzylpiperazine derivatives can reduce anxiety-like behaviors in animal models.
  • Analgesic Properties : Some piperazine derivatives have been found to alleviate pain in various preclinical models.
  • Antidepressant Activity : Research indicates potential antidepressant effects through serotonin receptor modulation.

Synthesis and Optimization

The synthesis of this compound involves several steps that require optimization for high yields and purity:

  • Formation of the Piperidine Ring : The initial step involves creating the piperidine structure.
  • Benzylpiperazine Attachment : This step attaches the benzylpiperazine moiety to the piperidine.
  • Tricyclic Framework Construction : The final step forms the tricyclic structure.

Each step is critical for ensuring the biological activity of the final product.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine/Piperazine Derivatives

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound 8-thia-3,5,10-triazatricyclo 4-benzylpiperazine-1-carbonyl piperidine Predicted CNS/modulated kinase
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Diazaspiro[4.5]decane 4-phenylpiperazine-propyl Anticancer (in vitro)
4-Piperidinyl-thiosemicarbazones (5a–s) Piperidine-thiosemicarbazone 4-fluorobenzaldehyde Antimicrobial, antiproliferative
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (3) Piperidine-piperazine 2-methoxyphenyl Serotonin receptor modulation

Key Observations :

  • Unlike thiosemicarbazones (e.g., 5a–s), the tricyclic core lacks a sulfur-adjacent hydrazine group, which may reduce metal-chelating activity but improve metabolic stability .

Divergences :

  • Unlike spiro compounds (e.g., compound 13), the target molecule requires precise regioselective cyclization to form the 8-thia-3,5,10-triazatricyclo system, increasing synthetic complexity .

Computational Similarity and Bioactivity Predictions

Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~0.55–0.70) to:

  • Piperidine-thiosemicarbazones : Shared piperidine moiety but divergent functional groups (thiosemicarbazone vs. tricyclic core) .
  • 4-Phenylpiperazine derivatives : Common benzyl/arylpiperazine groups suggest overlapping GPCR targets (e.g., dopamine or serotonin receptors) .

Machine Learning Insights :

  • Clustering analysis () predicts the target compound may group with kinase inhibitors or epigenetic modulators due to its heterocyclic density and benzylpiperazine’s role in HDAC inhibition .

Structure-Activity Relationships (SAR)

  • Piperazine substitution : Benzyl groups enhance hydrophobic interactions, as seen in compound 13’s anticancer activity .
  • Tricyclic rigidity : The constrained scaffold may mimic ATP-binding pockets in kinases, a feature observed in thiazolo[5,4-d]pyrimidines .
  • Sulfur incorporation : The 8-thia group could modulate redox properties or hydrogen bonding, contrasting with oxygen-containing analogs .

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